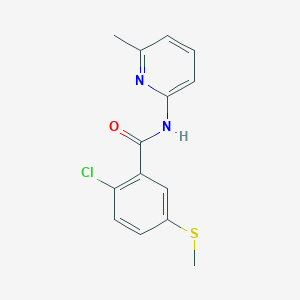![molecular formula C13H20N2O3 B15007962 N-[2-(3,4-diethoxyphenyl)ethyl]urea CAS No. 448188-34-9](/img/structure/B15007962.png)
N-[2-(3,4-diethoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-diethoxyphenyl)ethyl]urea is an organic compound characterized by the presence of a urea group attached to a phenyl ring substituted with ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-diethoxyphenethylamine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-[2-(3,4-diethoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the urea moiety play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]urea: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]urea is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to similar compounds with different substituents.
特性
CAS番号 |
448188-34-9 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
2-(3,4-diethoxyphenyl)ethylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-17-11-6-5-10(7-8-15-13(14)16)9-12(11)18-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16) |
InChIキー |
YZJXLWFQTIOKNR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide](/img/structure/B15007879.png)
![Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate](/img/structure/B15007882.png)

![N-[2-(4-Butoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B15007891.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)

![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)

![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)

![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)


